molecular formula C8H16O2 B2772501 1-(2-Methyloxan-4-yl)ethan-1-ol CAS No. 1559011-74-3

1-(2-Methyloxan-4-yl)ethan-1-ol

Cat. No.: B2772501
CAS No.: 1559011-74-3
M. Wt: 144.214
InChI Key: CJTODTMIXYJPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyloxan-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . . This compound is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom.

Properties

IUPAC Name

1-(2-methyloxan-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6-5-8(7(2)9)3-4-10-6/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTODTMIXYJPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methyloxan-4-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methyloxan-4-one with an appropriate reducing agent to yield the desired alcohol. Industrial production methods may involve catalytic hydrogenation of the corresponding ketone under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Methyloxan-4-yl)ethan-1-ol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Methyloxan-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyloxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

1-(2-Methyloxan-4-yl)ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific oxane ring structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties .

Biological Activity

1-(2-Methyloxan-4-yl)ethan-1-ol, also known as 2-methyloxolane-4-ethanol, is a compound with potential biological activities due to its structural characteristics, particularly the hydroxyl group that facilitates hydrogen bonding. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H16_{16}O2_2
  • SMILES Notation : CC1CC(CCO1)C(C)O
  • InChIKey : CJTODTMIXYJPPD-UHFFFAOYSA-N

The compound's structure allows it to interact with various biological systems, making it a subject of interest in both chemistry and biology.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with biomolecules. The hydroxyl group enables it to participate in enzyme-catalyzed reactions and metabolic pathways, influencing various biological processes.

Enzyme Interaction

Research indicates that this compound can act as an intermediate in synthetic pathways involving enzymes. Its interactions may modulate enzyme activity, which could have implications in metabolic engineering and biocatalysis.

Toxicological Profile

A safety assessment conducted by the European Food Safety Authority (EFSA) highlights that similar compounds like 2-methyloxolane exhibit low bioaccumulation potential and rapid metabolism. The toxicological data suggest minimal genotoxic effects and establish no observed adverse effect levels (NOAELs) for various exposure scenarios .

Case Study 1: Metabolite Profiling

A study on the metabolite profiling of vegetable fermentation extracts indicated that compounds similar to this compound could modulate lipid metabolism and inflammation pathways. The research utilized LC-MS/MS analysis to identify active components that may interact with scavenger receptors involved in lipid accumulation and atherosclerosis .

Case Study 2: Safety Assessment as Extraction Solvent

The EFSA evaluated the use of 2-methyloxolane as an extraction solvent in food processing. Their findings concluded that it does not raise safety concerns when used under specified conditions, which could extend to similar compounds like this compound .

Data Tables

Property Value
Molecular FormulaC8_8H16_{16}O2_2
Predicted Collision Cross Section (Ų)131.3 (M+H)22
NOAEL (mg/kg bw per day)100 (for reproductive toxicity)33

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